molecular formula C39H65ClO4 B588108 rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol CAS No. 1612870-93-5

rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol

Cat. No.: B588108
CAS No.: 1612870-93-5
M. Wt: 633.395
InChI Key: RNQDQJFAEAQNIS-DYXXURTGSA-N
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Description

rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is a diacylglycerol compound that contains linoleic acid and linolenic acid esterified to a chloropropanediol backbone. This compound is primarily used in biochemical and proteomics research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol typically involves the esterification of linoleic acid and linolenic acid with chloropropanediol. The reaction is often carried out under controlled conditions to ensure the correct positioning of the fatty acids on the glycerol backbone. Common reagents used in this synthesis include catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .

Mechanism of Action

The mechanism of action of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with specific proteins, modulating their activity and influencing various cellular pathways .

Comparison with Similar Compounds

Uniqueness: rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is unique due to the presence of the chlorine atom, which makes it highly reactive in substitution reactions. This property is leveraged in various research applications to study reaction mechanisms and develop new compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol involves the reaction of linoleic acid and linolenic acid with 3-chloropropanol in the presence of a coupling agent to form the final product.", "Starting Materials": [ "Linoleic acid", "Linolenic acid", "3-chloropropanol", "Coupling agent" ], "Reaction": [ "Step 1: Linoleic acid and linolenic acid are mixed together in a reaction flask.", "Step 2: 3-chloropropanol is added to the reaction flask and the mixture is heated to 80-100°C.", "Step 3: A coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), is added to the reaction flask to facilitate the reaction.", "Step 4: The reaction mixture is stirred for several hours at 80-100°C to allow the coupling reaction to occur.", "Step 5: The reaction mixture is cooled and the product is extracted using a suitable solvent, such as diethyl ether or chloroform.", "Step 6: The product is purified using column chromatography or recrystallization to obtain the final product, rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol." ] }

CAS No.

1612870-93-5

Molecular Formula

C39H65ClO4

Molecular Weight

633.395

IUPAC Name

[3-chloro-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18-

InChI Key

RNQDQJFAEAQNIS-DYXXURTGSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

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